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molecular formula C5H5ClIN3 B8276375 (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

(4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Cat. No. B8276375
M. Wt: 269.47 g/mol
InChI Key: WUODUGHFTPRWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716480B2

Procedure details

To a solution of 2,4-dichloro-3-iodopyridine [CAS 343781-36-3] (4.7 g, 17.16 mmol) in 1,4-dioxane (240 ml), was added hydrazine monohydrate (5.096 ml, 102.962 mmol). The reaction mixture was heated in a sealed tube at 80° C. for 16 h. After cooling, the solvent was concentrated in vacuo. The white solid residue thus obtained was dissolved in DCM and washed with NaHCO3 (aqueous saturated solution). The organic layer was separated, dried (Na2SO4) and concentrated in vacuo. The residue was washed with diethylether. The solid thus obtained was discarded. The mothe liquours were concentrated in vacuo to yield intermediate compound D45 (2.31 g, 49%)
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5.096 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([I:8])=[C:6]([Cl:9])[CH:5]=[CH:4][N:3]=1.O.[NH2:11][NH2:12]>O1CCOCC1.C(Cl)Cl>[Cl:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:11][NH2:12])[C:7]=1[I:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC1=NC=CC(=C1I)Cl
Name
Quantity
5.096 mL
Type
reactant
Smiles
O.NN
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The white solid residue thus obtained
WASH
Type
WASH
Details
washed with NaHCO3 (aqueous saturated solution)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with diethylether
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
The mothe liquours were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield intermediate compound

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NC=C1)NN)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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